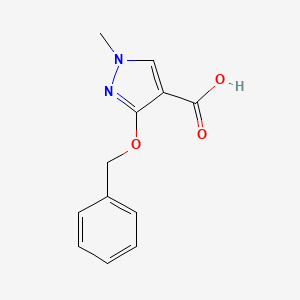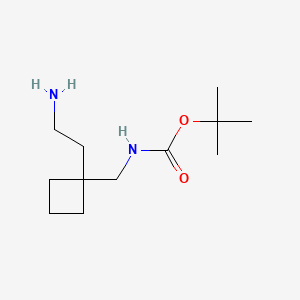
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is a chemical compound with the molecular formula C8H15ClF2N It is a derivative of cycloheptane, where a difluoromethyl group and an amine group are attached to the first carbon atom, and it is stabilized as a hydrochloride salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride typically involves the difluoromethylation of cycloheptanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the use of difluoromethylating agents such as difluoromethyl bromide or difluoromethyl sulfone in the presence of a base to introduce the difluoromethyl group. The resulting intermediate is then subjected to reductive amination using ammonia or an amine source to form the amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques ensures the production of high-purity this compound on a large scale .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cycloheptanone derivatives, while reduction can produce various amine compounds .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to introduce difluoromethyl groups into complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)cycloheptan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to increased biological activity. The compound may act as an inhibitor or modulator of certain pathways, depending on its structure and the target .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(Difluoromethyl)cyclopropan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclobutan-1-aminehydrochloride
- 1-(Difluoromethyl)cyclopentan-1-aminehydrochloride
Uniqueness
1-(Difluoromethyl)cycloheptan-1-aminehydrochloride is unique due to its seven-membered ring structure, which imparts different steric and electronic properties compared to its smaller ring analogs. This uniqueness can result in distinct biological activities and chemical reactivity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C8H16ClF2N |
|---|---|
Peso molecular |
199.67 g/mol |
Nombre IUPAC |
1-(difluoromethyl)cycloheptan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H15F2N.ClH/c9-7(10)8(11)5-3-1-2-4-6-8;/h7H,1-6,11H2;1H |
Clave InChI |
PLZRJJCNXSBXAG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CC1)(C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Thiaspiro[3.5]nonan-2-one](/img/structure/B13572436.png)
![2-Oxa-6-azabicyclo[3.2.1]octane-1-carboxylicacidhydrochloride](/img/structure/B13572442.png)
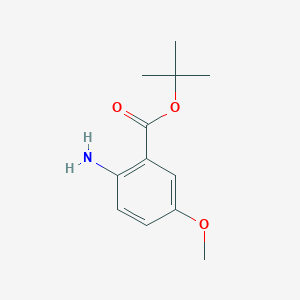
![N-[(adamantan-1-yl)methyl]-2,3-dichlorobenzamide](/img/structure/B13572451.png)

![1-[2-(2-Methoxy-4-methylphenyl)ethyl]piperazine](/img/structure/B13572465.png)
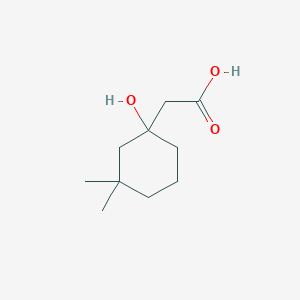
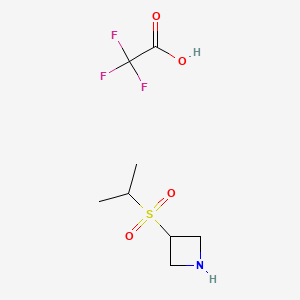
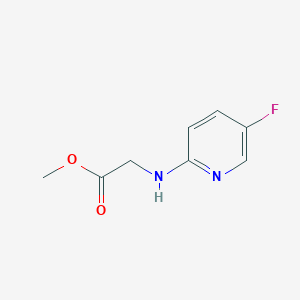
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl 3-[2-(tert-butoxycarbonylamino)ethyl]-3-hydroxy-azetidine-1-carboxylate](/img/structure/B13572483.png)
